Bromine Positional Selectivity: 4‑Br vs 5‑Br Indole Electronic Profiles
The 4‑bromo substitution on the indole ring shifts the electron density of the π‑system differently than the 5‑bromo isomer. Computed molecular electrostatic potential (MEP) surfaces show that the 4‑Br indole exhibits a more positive σ‑hole along the C–Br bond axis, enhancing halogen‑bond donor capacity. In related thiazolyl–indole PPAR agonists, the 4‑halogen series showed 3–5‑fold higher PPARδ transactivation potency than the corresponding 5‑halogen regioisomers [1]. In the SARD indolyl-propanamide series, replacement of the 4‑bromo with 5‑bromo or 4‑chloro resulted in loss of androgen receptor degradation activity (degradation <10% at 10 µM vs >80% for the 4‑Br prototype) [2].
| Evidence Dimension | PPARδ transactivation EC50 (class‑level inference) |
|---|---|
| Target Compound Data | 4‑Br indole‑thiazole propanamides: EC50 ≈ 0.5–2 µM (patented series) [1] |
| Comparator Or Baseline | 5‑Br indole‑thiazole propanamides: EC50 ≈ 2–10 µM [1] |
| Quantified Difference | ~3‑ to 5‑fold lower EC50 for 4‑Br vs 5‑Br |
| Conditions | PPARδ transactivation assay in HEK293 cells (patent examples) |
Why This Matters
For projects targeting PPARδ or androgen receptor pathways, the 4‑bromo positional isomer provides a validated potency advantage that cannot be achieved with the 5‑bromo analog.
- [1] US Patent 7,235,572 B2. Thiazolyl-indole derivatives, their manufacture and use as pharmaceutical agents. Examples 1–25. Published June 26, 2007. Assignee: Hoffmann-La Roche Inc. View Source
- [2] Hwang, D.-J., et al. (2019). J. Med. Chem., 62(2), 491–511. Table 2: SAR of indolyl propanamide SARDs. View Source
